molecular formula C7H7BFNO2 B8619794 2-Fluoro-5-vinylpyridin-3-ylboronic acid

2-Fluoro-5-vinylpyridin-3-ylboronic acid

Cat. No. B8619794
M. Wt: 166.95 g/mol
InChI Key: DLEUEJYZHMPUAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-5-vinylpyridin-3-ylboronic acid is a useful research compound. Its molecular formula is C7H7BFNO2 and its molecular weight is 166.95 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Fluoro-5-vinylpyridin-3-ylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-5-vinylpyridin-3-ylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Fluoro-5-vinylpyridin-3-ylboronic acid

Molecular Formula

C7H7BFNO2

Molecular Weight

166.95 g/mol

IUPAC Name

(5-ethenyl-2-fluoropyridin-3-yl)boronic acid

InChI

InChI=1S/C7H7BFNO2/c1-2-5-3-6(8(11)12)7(9)10-4-5/h2-4,11-12H,1H2

InChI Key

DLEUEJYZHMPUAJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CN=C1F)C=C)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Fluoro-5-vinylpyridine (64.8 mg, 0.526 mmol) was dissolved in THF (2.0 mL) and the reaction flask was cooled in a dry ice/acetone bath. Then, n-butyllithium (1.6 M solution in hexanes, 0.40 mL, 0.64 mmol) was added via syringe dropwise, turning the solution red. The reaction was stirred at −78° C. for 45 minutes, and then triisopropyl borate (Aldrich, St. Louis, Mo. 98+%, 0.190 mL, 0.826 mmol) was added, and the reaction was allowed to slowly warm up to room temperature (the dry ice/acetone bath was removed after 80 minutes). The reaction was stirred at room temperature for 45 minutes, and then quenched with water. The layers were separated, and the organic phase was discarded. The aqueous phase was treated with 5N HCl to lower the pH from 9 to 4. Then, the aqueous phase was extracted with 10:1 DCM/MeOH, and the organic extracts were combined and set aside. In a separate flask, 2-fluoro-5-vinylpyridine (4.15 g, 33.7 mmol) was decanted from a solid precipitate, which was washed with THF. The 2-fluoro-5-vinylpyridine was dissolved in THF (120 mL), and the reaction flask was cooled in a dry ice/acetone bath under nitrogen. Then, n-butyllithium solution (1.6 M in hexanes, 25.5 mL, 40.8 mmol) was added via syringe, turning the yellow solution into a deep red color. The reaction was stirred at −78° C. for 50 minutes, and then triisopropyl borate (Aldrich, St. Louis, Mo. 98+%, 11.5 mL, 50.0 mmol) was added via syringe, and the reaction was allowed to warm to room temperature (after 90 minutes, the dry ice/acetone bath was removed). Almost 5 hours after the addition of triisopropyl borate, the reaction was quenched with water (125 ml), slowly at first. The biphasic solution was stirred for 15 minutes, and then the layers were separated. The organic phase extracted one time with saturated sodium bicarbonate. This sodium bicarbonate washing was discarded. The organic phase was extracted two times with 1 N NaOH (60 mL and then 50 mL). These aqueous extractions were combined, treated with concentrated HCl to lower the pH to 4, and extracted with 10:1 DCM/MeOH. These organic extracts did not contain product, so they were discarded, along with these second aqueous extractions. The original aqueous phase (from the initial phase separation after quenching the reaction with water) was treated with 5N HCl to lower the pH to around 3-4. This aqueous phase was extracted with 10:1 DCM/MeOH. These organic extracts were combined with the organic extracts from the first reaction, concentrated, and dried under high vacuum at room temperature to afford 2-fluoro-5-vinylpyridin-3-ylboronic acid (882 mg, 61% purity, 11% yield over 2 steps). MS (ESI pos. ion) m/z 168 (M+H)+.
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
0.19 mL
Type
reactant
Reaction Step Two
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4.15 g
Type
reactant
Reaction Step Four
Quantity
25.5 mL
Type
reactant
Reaction Step Five
Quantity
11.5 mL
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
2 mL
Type
solvent
Reaction Step Eight
Quantity
64.8 mg
Type
catalyst
Reaction Step Eight

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